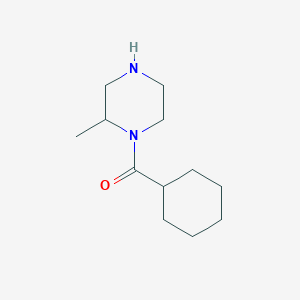![molecular formula C13H15F3N2O B6332436 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1240577-75-6](/img/structure/B6332436.png)
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a heterocyclic amine, attached to a trifluoromethyl group and a benzoyl group . The exact 3D structure would require more specific analysis tools.Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.27 . Other physical and chemical properties such as boiling point, density, and refractive index were not found in the available resources .Applications De Recherche Scientifique
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a building block for the synthesis of other organic molecules, and as a tool in drug discovery. This compound has also been used in the study of molecular biology and biochemistry, as it has been shown to have biological activity in vitro and in vivo. Additionally, this compound has been used in the study of enzyme inhibition and receptor binding, as well as in the study of protein-protein interactions.
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine is the respiratory system
Mode of Action
It is suggested that the compound may formhydrogen bonds with certain amino acids (Ser125, Tyr124, and Asp74) and stabilize its binding mode through π-π stacking interaction with Trp86 .
Biochemical Pathways
Given its potential interaction with the respiratory system , it may influence pathways related to respiration and energy production.
Result of Action
Its potential interaction with the respiratory system suggests it may influence respiratory function .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and can be stored for long periods of time without significant degradation. Additionally, this compound is not toxic and has been shown to have biological activity in vitro and in vivo. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound and its mechanism of action is not yet fully understood. Additionally, its pharmacological activity has not been extensively studied, so its effects in different biological systems are not yet known.
Orientations Futures
The use of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine in scientific research is still in its early stages, and there are many potential future directions. For example, further research is needed to better understand the mechanism of action of this compound and to determine its pharmacological activity in different biological systems. Additionally, further research is needed to explore the potential therapeutic applications of this compound and to develop new synthesis methods for the compound. Finally, further research is needed to explore the potential use of this compound in drug discovery and in the synthesis of other organic molecules.
Méthodes De Synthèse
2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine can be synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethylbenzoic acid with 2-methylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods, such as the reaction of 4-trifluoromethylbenzaldehyde with 2-methylpiperazine in the presence of a base, can also be used to synthesize this compound. Additionally, a one-pot synthesis of this compound can be achieved by the reaction of 4-trifluoromethylbenzaldehyde with 2-methylpiperazine in the presence of a Lewis acid, such as aluminum chloride.
Propriétés
IUPAC Name |
(2-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-2-4-11(5-3-10)13(14,15)16/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOPSOWHSOERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)


![2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%](/img/structure/B6332392.png)







